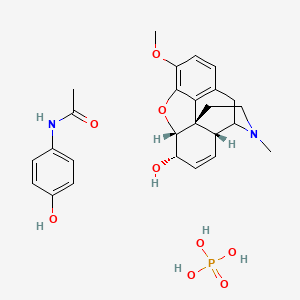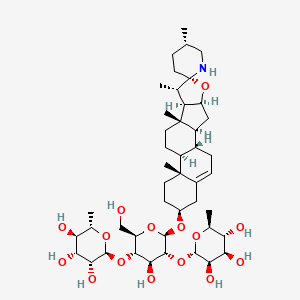
1,3,4-オキサジアゾール-2-アミン
説明
1,3,4-Oxadiazol-2-amine (ODA) is a heterocyclic compound containing an oxadiazole ring system and an amine group. It is a versatile organic building block in organic synthesis and is used for a variety of applications in pharmaceuticals, agrochemicals, and materials science. ODA is a valuable synthetic intermediate for the preparation of a wide range of compounds, including drugs and other biologically active molecules. It is also used in the synthesis of polymers, dyes, and other materials.
科学的研究の応用
医薬品化学
1,3,4-オキサジアゾールは、新規医薬品の開発のための重要な構造モチーフとなっている複素環化合物です . 抗菌、抗真菌、鎮痛、抗炎症、抗ウイルス、抗がん、降圧、抗けいれん、抗糖尿病など、幅広い生物活性スペクトルを有しています .
アセチルコリンエステラーゼおよびブチリルコリンエステラーゼ阻害
窒素、硫黄、または直接この複素環に結合したドデシルで修飾された5-アリール-1,3,4-オキサジアゾールは、アセチルコリンエステラーゼ(AChE)およびブチリルコリンエステラーゼ(BChE)の潜在的な阻害剤として設計されました . これらの酵素は、例えば、認知症や重症筋無力症の治療に使用されます .
カルボン酸、エステル、およびカルボン酸アミドの代替物
1,3,4-オキサジアゾールは、カルボン酸、エステル、およびカルボン酸アミドの代替物(生体等価体)として、医薬品化学で関心を集めています . これにより、その特権的な構造と莫大な生物学的可能性により、分子計画にとって重要になっています .
抗レトロウイルス薬の開発
1,3,4-オキサジアゾールユニットは、抗レトロウイルス薬の開発に使用されています。 現在臨床医学で使用されているラルテグラビル®は、その一例です .
抗がん剤の開発
1,3,4-オキサジアゾールユニットは、抗がん剤の開発にも使用されています。 現在後期臨床開発中の抗がん剤であるジボテンタン®は、その一例です .
合成方法
1,3,4-オキサジアゾールとその異性体は、その多くの重要な化学的および生物学的特性のために、研究者によってよく知られており、より広く研究されています . 1,3,4-オキサジアゾール複素環化合物は、さまざまな化学反応を起こす能力があり、分子計画にとって重要となっています .
作用機序
Target of Action
1,3,4-Oxadiazole-2-amine is a heterocyclic compound composed of two nitrogen atoms and one oxygen atom, forming a five-membered ring. This molecule has been studied for its biological activity, particularly in medicine and agriculture . Its primary targets can vary depending on the specific derivative, but some common targets include:
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence its efficacy and stability. For example, pH affects solubility, impacting absorption and distribution.
生化学分析
Biochemical Properties
1,3,4-Oxadiazol-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 1,3,4-Oxadiazol-2-amine has been shown to inhibit enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II . These interactions can lead to the inhibition of DNA synthesis, modulation of gene expression, and disruption of DNA replication, respectively. Additionally, 1,3,4-Oxadiazol-2-amine can bind to nucleic acids and globular proteins, further affecting cellular processes .
Cellular Effects
1,3,4-Oxadiazol-2-amine exerts various effects on different types of cells and cellular processes. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 1,3,4-Oxadiazol-2-amine can inhibit the activity of enzymes involved in cell proliferation, leading to reduced cell growth and division . It also affects the expression of genes related to apoptosis, cell cycle regulation, and stress response . Furthermore, 1,3,4-Oxadiazol-2-amine can alter cellular metabolism by modulating the activity of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of action of 1,3,4-Oxadiazol-2-amine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 1,3,4-Oxadiazol-2-amine inhibits thymidylate synthase by binding to its active site, preventing the synthesis of thymidine, a nucleotide essential for DNA replication . It also inhibits histone deacetylase, leading to increased acetylation of histones and altered gene expression . Additionally, 1,3,4-Oxadiazol-2-amine can interact with topoisomerase II, disrupting DNA replication and transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,4-Oxadiazol-2-amine can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that 1,3,4-Oxadiazol-2-amine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and gene expression . Its stability and degradation rate can influence its long-term efficacy and safety .
Dosage Effects in Animal Models
The effects of 1,3,4-Oxadiazol-2-amine vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, 1,3,4-Oxadiazol-2-amine can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the nervous system . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity .
Metabolic Pathways
1,3,4-Oxadiazol-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can undergo oxidative metabolism, leading to the formation of reactive intermediates that can further interact with cellular components . It can also affect metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These interactions can influence metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,3,4-Oxadiazol-2-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, 1,3,4-Oxadiazol-2-amine can bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues . Its localization and accumulation within specific cellular compartments can also be influenced by its interactions with cellular transporters .
Subcellular Localization
The subcellular localization of 1,3,4-Oxadiazol-2-amine can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 1,3,4-Oxadiazol-2-amine can accumulate in the nucleus, where it interacts with DNA and nuclear proteins to exert its effects on gene expression and DNA replication . Its localization within other organelles, such as mitochondria, can also influence its activity and impact on cellular processes .
特性
IUPAC Name |
1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3O/c3-2-5-4-1-6-2/h1H,(H2,3,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKZPKINPXTSNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70286394 | |
| Record name | 1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70286394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3775-60-8 | |
| Record name | 3775-60-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45356 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70286394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4-oxadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-4,6-dimethyl-7-(oxiran-2-ylmethoxy)-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B1211838.png)
![2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride](/img/structure/B1211839.png)











